1-[3-(methylamino)propyl]-1,3-dihydro-2H-benzimidazol-2-one hydrochloride
Description
1-[3-(methylamino)propyl]-1,3-dihydro-2H-benzimidazol-2-one hydrochloride is a chemical compound with a complex structure that finds applications in various fields of scientific research
Properties
IUPAC Name |
3-[3-(methylamino)propyl]-1H-benzimidazol-2-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O.ClH/c1-12-7-4-8-14-10-6-3-2-5-9(10)13-11(14)15;/h2-3,5-6,12H,4,7-8H2,1H3,(H,13,15);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMVXVILMLUNSHB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCCN1C2=CC=CC=C2NC1=O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(methylamino)propyl]-1,3-dihydro-2H-benzimidazol-2-one hydrochloride typically involves the reaction of benzimidazole derivatives with methylamine and propylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires precise temperature control to ensure the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve more advanced techniques, such as continuous flow reactors and automated synthesis systems. These methods allow for the large-scale production of the compound with high purity and yield. The use of advanced purification techniques, such as chromatography and crystallization, ensures that the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
1-[3-(methylamino)propyl]-1,3-dihydro-2H-benzimidazol-2-one hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives. Substitution reactions result in the formation of new compounds with different functional groups.
Scientific Research Applications
Antimicrobial Applications
Research has demonstrated that benzimidazole derivatives, including 1-[3-(methylamino)propyl]-1,3-dihydro-2H-benzimidazol-2-one hydrochloride, exhibit significant antimicrobial properties.
Case Studies
- Antibacterial Activity :
- A study evaluated various benzimidazole derivatives against bacterial strains such as Staphylococcus aureus and Streptococcus faecalis. The compound showed a minimum inhibitory concentration (MIC) of 8 µg/mL against these pathogens, indicating potent antibacterial activity compared to standard antibiotics like amikacin .
- Antifungal Activity :
Anticancer Applications
The anticancer potential of benzimidazole derivatives has been widely studied.
Case Studies
- Cell Line Studies :
- Mechanistic Insights :
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of benzimidazole derivatives.
| Compound | Substituent | Anticancer Activity (IC50) | Antimicrobial Activity (MIC) |
|---|---|---|---|
| Compound 1 | Heptyl group | 16.38 µM | 8 µg/mL |
| Compound 2 | Butyl group | 29.39 µM | Not specified |
| Compound 3 | Propyl group | Moderate | Not specified |
Mechanism of Action
The mechanism of action of 1-[3-(methylamino)propyl]-1,3-dihydro-2H-benzimidazol-2-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-[3-(dimethylamino)propyl]-1,3-dihydro-2H-benzimidazol-2-one
- 1-[3-(ethylamino)propyl]-1,3-dihydro-2H-benzimidazol-2-one
- 1-[3-(propylamino)propyl]-1,3-dihydro-2H-benzimidazol-2-one
Uniqueness
1-[3-(methylamino)propyl]-1,3-dihydro-2H-benzimidazol-2-one hydrochloride is unique due to its specific chemical structure, which imparts distinct properties and reactivity. Its ability to undergo various chemical reactions and its wide range of applications in different fields make it a valuable compound for scientific research.
Biological Activity
1-[3-(methylamino)propyl]-1,3-dihydro-2H-benzimidazol-2-one hydrochloride is a compound belonging to the benzimidazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Composition
- IUPAC Name: this compound
- Molecular Formula: C11H15N3O·HCl
- Molecular Weight: 239.72 g/mol
Structural Representation
The compound features a benzimidazole core, which is known for its pharmacological significance. The presence of the methylamino and propyl groups contributes to its unique biological properties.
The biological activity of this compound primarily involves its interaction with various molecular targets:
- Receptor Binding: The compound is believed to bind to specific receptors, modulating their activity and influencing cellular signaling pathways.
- Enzyme Inhibition: It may inhibit certain enzymes involved in metabolic processes, leading to altered biochemical pathways.
Antiparasitic Activity
Research indicates that benzimidazole derivatives exhibit significant antiparasitic properties. For instance, studies on related compounds have shown efficacy against Trypanosoma cruzi and Leishmania spp., with some derivatives demonstrating IC50 values below 5 µM against these pathogens .
| Compound | Target Parasite | IC50 (µM) | Remarks |
|---|---|---|---|
| Derivative 28 | T. cruzi | < 5 | Highly potent |
| Derivative 33 | Leishmania spp. | < 5 | Selective toxicity |
Antimicrobial Activity
Benzimidazole derivatives are known for their broad-spectrum antimicrobial effects. The compound's structure suggests potential antibacterial and antifungal activities. In vitro studies have shown that similar compounds can effectively inhibit Gram-positive and Gram-negative bacteria .
Case Studies
Recent research has highlighted the therapeutic potential of benzimidazole derivatives:
- Study on Trypanosomiasis:
- Antimicrobial Screening:
Q & A
Q. What synthetic strategies are recommended for preparing 1-[3-(methylamino)propyl]-1,3-dihydro-2H-benzimidazol-2-one hydrochloride, and how can reaction yields be optimized?
Methodological Answer:
- Core Synthesis : Begin with benzimidazol-2-one derivatives as starting materials. Alkylation of the benzimidazolone nitrogen using 3-(methylamino)propyl halides is a common approach. For example, analogous methods involve nucleophilic substitution under mild conditions with tetra--butylammonium bromide as a phase-transfer catalyst .
- Hydrochloride Salt Formation : React the free base with HCl in a polar solvent (e.g., ethanol) under controlled pH to precipitate the hydrochloride salt. Monitor pH to avoid over-acidification, which may degrade the product.
- Yield Optimization : Use stoichiometric excess of the alkylating agent (1.2–1.5 eq.) and maintain temperatures between 40–60°C. Purify intermediates via recrystallization (e.g., ethanol/water mixtures) to remove unreacted starting materials.
Q. How should researchers assess the purity of this compound, and what analytical techniques are critical for impurity profiling?
Methodological Answer:
- HPLC Analysis : Employ reversed-phase HPLC with a C18 column and UV detection (λ = 254 nm). Use a gradient elution system (e.g., 0.1% trifluoroacetic acid in water/acetonitrile) to separate the target compound from impurities like unreacted intermediates or degradation products .
- Mass Spectrometry (MS) : Confirm molecular ion peaks ([M+H]⁺ for the free base: m/z ~ 261; hydrochloride adduct: m/z ~ 297) and detect low-abundance impurities via LC-MS.
- Elemental Analysis : Verify chloride content (~12.5% for the hydrochloride salt) to confirm stoichiometry.
Advanced Research Questions
Q. How can structural contradictions (e.g., tautomerism or crystallographic disorder) in benzimidazolone derivatives be resolved during characterization?
Methodological Answer:
- X-ray Crystallography : Resolve tautomeric forms (e.g., keto-enol tautomerism in benzimidazolone cores) using single-crystal X-ray diffraction. For example, analogous compounds show hydrogen-bonding networks that stabilize specific tautomers .
- Solid-State NMR : Use N or C CP/MAS NMR to distinguish between protonation states and tautomeric equilibria in the hydrochloride salt.
- Computational Modeling : Validate experimental data with DFT calculations (e.g., B3LYP/6-31G*) to predict stable tautomers and compare with crystallographic results .
Q. What experimental protocols are recommended for studying the hygroscopicity and stability of this hydrochloride salt under varying storage conditions?
Methodological Answer:
- Dynamic Vapor Sorption (DVS) : Quantify moisture uptake at 25°C under 0–90% relative humidity. Hydrochloride salts of similar benzimidazolones show hygroscopicity above 60% RH, requiring desiccated storage (silica gel, argon atmosphere) .
- Forced Degradation Studies : Expose the compound to heat (40–60°C), light (ICH Q1B guidelines), and acidic/basic conditions. Monitor degradation via HPLC and identify products (e.g., demethylation or hydrolysis of the propyl side chain) .
- Long-Term Stability : Store samples in amber glass vials at –20°C. Periodically test purity over 6–12 months using validated HPLC methods.
Q. How can researchers design experiments to investigate the compound’s interactions with biological targets (e.g., receptor binding assays)?
Methodological Answer:
- Radioligand Binding Assays : Use tritiated or fluorescently labeled analogs. For benzimidazolone derivatives, competitive binding studies with membrane-bound receptors (e.g., serotonin or dopamine receptors) are common. Include positive controls (e.g., known antagonists) and measure IC₅₀ values .
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) for interactions with purified proteins. Optimize buffer conditions (pH 7.4, 150 mM NaCl) to mimic physiological environments.
- Molecular Docking : Use crystal structures of target receptors (e.g., PDB entries) to predict binding poses. Validate with mutagenesis studies targeting key residues .
Data Contradiction Analysis
Q. How should discrepancies between computational predictions and experimental solubility data be addressed?
Methodological Answer:
- Solubility Measurements : Use shake-flask methods in PBS (pH 7.4) and DMSO. Compare with predicted values from software (e.g., ACD/Labs). Adjust predictions by incorporating salt forms (hydrochloride vs. free base) .
- Co-Solvent Screening : Test solubility enhancers (e.g., cyclodextrins, PEG 400) for formulation studies. For example, 10% SBE-β-CD increases solubility of similar compounds by 3–5 fold .
- pKa Determination : Measure ionization constants (e.g., potentiometric titration) to refine computational models. The hydrochloride salt’s solubility is pH-dependent, with higher solubility in acidic media.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
